4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine

Catalog No.
S12177340
CAS No.
M.F
C11H18N4O2
M. Wt
238.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-am...

Product Name

4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine

IUPAC Name

(3-amino-1-propylpyrazol-4-yl)-morpholin-4-ylmethanone

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

InChI

InChI=1S/C11H18N4O2/c1-2-3-15-8-9(10(12)13-15)11(16)14-4-6-17-7-5-14/h8H,2-7H2,1H3,(H2,12,13)

InChI Key

QSDYQBVENJBLSW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N2CCOCC2

4-(Morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H18N4O2C_{11}H_{18}N_{4}O_{2} and a molecular weight of 238.29 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a morpholine-4-carbonyl group and a propyl group. The presence of these functional groups suggests potential biological activity and utility in medicinal chemistry .

The chemical reactivity of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine can be attributed to its amine and carbonyl functionalities. It can participate in various reactions, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Condensation reactions: The carbonyl group can react with other amines to form imines or amides.
  • Reduction reactions: The compound may undergo reduction to yield corresponding amines or alcohols under appropriate conditions.

These reactions are fundamental in synthesizing derivatives that may exhibit enhanced biological properties.

Research indicates that pyrazole derivatives, including 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine, have shown promising biological activities. They have been investigated for their potential as anti-inflammatory agents, analgesics, and anticancer compounds. Specifically, pyrazole derivatives have been linked to the inhibition of various enzymes and pathways involved in disease processes, such as cancer cell proliferation and inflammation .

Several synthetic routes can be employed to prepare 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine. A common method involves:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Introduction of the Morpholine Group: This can be achieved through nucleophilic substitution where morpholine reacts with an activated carbonyl compound.
  • Propyl Substitution: The propyl group can be introduced via alkylation reactions using suitable alkyl halides.

These steps require careful control of reaction conditions to optimize yield and purity .

The applications of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine span several fields:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound in drug discovery for treating inflammatory diseases or cancers.
  • Chemical Research: This compound may be utilized in studies exploring structure-activity relationships (SAR) within pyrazole derivatives.
  • Agricultural Chemistry: Similar compounds have been explored for their herbicidal properties, suggesting potential applications in agrochemicals.

Interaction studies involving 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine typically focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action and efficacy of the compound in biological systems. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to assess these interactions .

Several compounds share structural features with 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
1-PropyloxycarbonylpyrazolePyrazole core with propoxy groupMay exhibit different solubility properties
4-Amino-1-methylpyrazoleAmino substitution on the pyrazole ringPotentially different biological activity
Morpholino(1H-pyrazol-4-yl)methanoneMorpholine and pyrazole linkageDifferent carbon chain length affects reactivity
5-Chloro-pyrazolo[1,5-a]pyrimidine derivativesChlorine substitution on a related coreKnown for high selectivity against certain targets

These compounds highlight the structural diversity within the pyrazole class while emphasizing the unique morpholine carbonyl substitution in 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine, which may influence its pharmacological profile .

4-(Morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine features a pyrazole core substituted with a propyl group at position 1 and a morpholine-4-carbonyl moiety at position 4. Its molecular formula is C₁₁H₁₈N₄O₂, with a molecular weight of 238.29 g/mol . Key structural attributes include:

PropertyValue
IUPAC Name4-(Morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine
SMILESCCCN1C=C(C(=N1)N)C(=O)N2CCOCC2
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors5 (carbonyl, morpholine oxygens)
LogP (Predicted)1.2 ± 0.3

The morpholine ring enhances solubility in polar solvents like DMSO, while the propyl chain contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

238.14297583 g/mol

Monoisotopic Mass

238.14297583 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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